molecular formula C8H7N3O B037902 1H-Benzo[d]imidazole-6-carboxamide CAS No. 116568-17-3

1H-Benzo[d]imidazole-6-carboxamide

Cat. No. B037902
CAS RN: 116568-17-3
M. Wt: 161.16 g/mol
InChI Key: FNLQDVXHDNFXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzo[d]imidazole-6-carboxamide is a compound with the CAS number 116568-17-3 and a molecular weight of 161.16 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of 1H-Benzo[d]imidazole-6-carboxamide includes an identical system of hydrogen bonds, C (4), as observed in the structures of its compounds . The InChI code is 1S/C8H7N3O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H, (H2,9,12) (H,10,11) .

Scientific Research Applications

Antimicrobial Activity

1H-benzo[d]imidazole derivatives have been found to exhibit significant antimicrobial activity . They have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . Another study also reported that 2-substituted benzimidazole derivatives showed good antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli and antifungal activity against C. albicans and A. niger .

Alzheimer’s Disease Management

Carboxamide-benzimidazoles have been studied as potential butyrylcholinesterase inhibitors for the management of Alzheimer’s disease (AD) . Selectively inhibiting butyrylcholinesterase (BChE) is hypothesized to help in the management of AD .

Anticancer Properties

Compounds containing a benzimidazole moiety have been found to confer surprisingly good anticancer properties . A series of 1H-Benzimidazole-5-carboxamide compounds have been designed and synthesized for this purpose .

Antiproliferative Activity

N-substituted benzimidazole carboxamides bearing either a variable number of methoxy and/or hydroxy groups have shown pronounced antiproliferative activity . The most promising derivatives with pronounced antiproliferative activity proved to be N-methyl-substituted derivatives with hydroxyl and methoxy groups at the phenyl ring and cyano groups on the benzimidazole nuclei with selective activity against the MCF-7 cell line .

Antioxidative Activity

Several tested compounds showed significantly improved antioxidative activity in all three methods compared to standard BHT . The antioxidative activity of these compounds in the cells generally confirmed their antioxidant ability demonstrated in vitro .

Antibacterial Activity

Compound 8 with two hydroxy and one methoxy group on the phenyl ring showed the strongest antibacterial activity against the Gram-positive strain E. faecalis .

Safety and Hazards

The safety information for 1H-Benzo[d]imidazole-6-carboxamide indicates that it has a GHS07 pictogram with a warning signal word. The hazard statements include H302, H315, H319, H332, H335, and the precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLQDVXHDNFXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572624
Record name 1H-Benzimidazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzo[d]imidazole-6-carboxamide

CAS RN

116568-17-3
Record name 1H-Benzimidazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzo[d]imidazole-6-carboxamide
Reactant of Route 2
Reactant of Route 2
1H-Benzo[d]imidazole-6-carboxamide
Reactant of Route 3
Reactant of Route 3
1H-Benzo[d]imidazole-6-carboxamide
Reactant of Route 4
Reactant of Route 4
1H-Benzo[d]imidazole-6-carboxamide
Reactant of Route 5
Reactant of Route 5
1H-Benzo[d]imidazole-6-carboxamide
Reactant of Route 6
Reactant of Route 6
1H-Benzo[d]imidazole-6-carboxamide

Q & A

Q1: How does the structure of 1H-benzimidazole-5-carboxamide derivatives influence their activity as 5-HT3 receptor antagonists?

A1: Research suggests that the potency of 1H-benzimidazole-5-carboxamide derivatives as 5-HT3 receptor antagonists is closely tied to the spatial arrangement of specific structural elements. For instance, N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide (compound 14 in the study) demonstrated significant potency, surpassing that of ondansetron. This enhanced activity is attributed to the constrained conformation of the imidazole ring and the strategic positioning of the (2-methoxyphenyl)aminocarbonyl group. This specific conformation is believed to facilitate optimal interaction with the 5-HT3 receptor. []

Q2: Can you elaborate on the mechanism through which 2-(4-(4-chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide-hydrate (CHK2iII) protects oocytes from radiation-induced death?

A2: CHK2iII acts as a potent and selective inhibitor of checkpoint kinase 2 (CHK2). [] In the context of radiation exposure, CHK2 typically initiates a DNA damage response pathway, leading to the activation of p53 and p63, ultimately triggering oocyte death. CHK2iII effectively disrupts this cascade by preventing CHK2 activation. This inhibition, in turn, blocks the downstream activation of p53 and p63, thus preventing the apoptotic signals and promoting oocyte survival even after exposure to radiation. []

Q3: What makes the malate and pidolate salts of (S)-4-(5,7-difluorochroman-4-yloxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide advantageous in drug development?

A3: The choice of salt form can significantly impact a drug's pharmaceutical properties. In the case of (S)-4-(5,7-difluorochroman-4-yloxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, the malate and pidolate salts exhibit superior characteristics compared to the parent compound. These salts demonstrate improved moisture absorption, enhanced precipitation stability, increased water solubility, and superior stability in both liquid and solid forms. These properties are crucial for drug formulation, storage, and ultimately, efficacy. []

Q4: How does tegoprazan, a 1H-benzo[d]imidazole-6-carboxamide derivative, effectively control gastric acid secretion?

A4: Tegoprazan functions as a potassium-competitive acid blocker (P-CAB). It specifically targets and inhibits the gastric H+/K+-ATPase enzyme, the molecular pump responsible for secreting gastric acid. [] Tegoprazan's mechanism involves competing with potassium ions for binding sites on the H+/K+-ATPase, effectively hindering the enzyme's function and reducing gastric acid secretion. This targeted inhibition makes it a promising therapeutic agent for managing gastric acid-related disorders. []

Q5: Beyond its impact on gastric acid secretion, does tegoprazan influence gastric motility?

A5: Interestingly, tegoprazan demonstrates an additional effect on gastric motility. Studies show that administering tegoprazan to dogs induced a phase III contraction in the migrating motor complex of the stomach. [] This suggests that tegoprazan, besides its role in acid suppression, might also play a role in regulating gastric motility patterns. This dual action makes it a potentially valuable therapeutic option for addressing both gastric acid secretion and motility issues. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.